2-Phenylethyl 4-(2,5-dimethoxyphenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate
Description
The compound 2-phenylethyl 4-(2,5-dimethoxyphenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate belongs to the polyhydroquinoline class, a subset of 1,4-dihydropyridine (1,4-DHP) derivatives. These compounds are pharmacologically significant due to their calcium channel modulation, antimicrobial, and antioxidant activities . Key features include:
- Core structure: A hexahydroquinoline ring with a 5-oxo group and 2,7,7-trimethyl substituents.
- Phenyl substitution: A 2,5-dimethoxyphenyl group at position 4, which may enhance electron-donating properties and steric effects.
Polyhydroquinolines are typically synthesized via the Hantzsch reaction, as demonstrated in related compounds .
Properties
IUPAC Name |
2-phenylethyl 4-(2,5-dimethoxyphenyl)-2,7,7-trimethyl-5-oxo-1,4,6,8-tetrahydroquinoline-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H33NO5/c1-18-25(28(32)35-14-13-19-9-7-6-8-10-19)26(21-15-20(33-4)11-12-24(21)34-5)27-22(30-18)16-29(2,3)17-23(27)31/h6-12,15,26,30H,13-14,16-17H2,1-5H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLTSWXSDSBENGT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(C2=C(N1)CC(CC2=O)(C)C)C3=C(C=CC(=C3)OC)OC)C(=O)OCCC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H33NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
475.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Phenylethyl 4-(2,5-dimethoxyphenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate typically involves multi-step organic reactions. One common method includes the condensation of 2,5-dimethoxybenzaldehyde with 2-phenylethylamine, followed by cyclization and esterification reactions. The reaction conditions often require the use of catalysts, controlled temperatures, and specific solvents to ensure high yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are meticulously controlled. The use of continuous flow reactors can also be employed to enhance efficiency and scalability. Purification processes such as recrystallization and chromatography are essential to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
2-Phenylethyl 4-(2,5-dimethoxyphenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the phenyl or methoxy groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Nucleophiles such as amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives, while reduction can produce various amine derivatives .
Scientific Research Applications
2-Phenylethyl 4-(2,5-dimethoxyphenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of advanced materials and as a precursor for various chemical processes
Mechanism of Action
The mechanism of action of 2-Phenylethyl 4-(2,5-dimethoxyphenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate involves its interaction with specific molecular targets. It may act on enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Substituent Effects on the Phenyl Ring
Key Observations :
- Electron-donating groups (e.g., methoxy in 4-methoxyphenyl) correlate with calcium channel modulation and antioxidant effects .
- Electron-withdrawing groups (e.g., nitro in 2-chloro-5-nitrophenyl) may stabilize molecular conformation but reduce bioavailability .
- Halogenated substituents (e.g., chloro, bromo) enhance antimicrobial activity but may increase cytotoxicity .
Ester Group Influence
*LogP values inferred from structural analogs.
Key Observations :
- Larger ester groups (e.g., 2-phenylethyl, 2-phenoxyethyl) increase lipophilicity, enhancing tissue penetration but risking slower metabolic clearance .
- Smaller esters (e.g., methyl) improve solubility but may reduce efficacy due to rapid excretion .
Research Findings and Pharmacological Implications
Antimicrobial Activity
The ethyl 4-(2-chlorophenyl) analog demonstrated potent antimicrobial activity at low doses (0.5–2 µg/mL), surpassing some marketed drugs . This suggests that halogenated analogs are promising candidates for antibiotic development.
Antioxidant and Calcium Modulation
Compounds with methoxy or hydroxy groups (e.g., 4-methoxyphenyl, 3-hydroxy-4-methoxyphenyl) exhibit radical scavenging and calcium channel-blocking properties, relevant for cardiovascular and neurodegenerative therapies .
Structural Stability
Crystallographic studies on methyl 4-(2-chloro-5-nitrophenyl) and ethyl 4-phenyl derivatives reveal chair conformations in the hexahydroquinoline ring, stabilized by intramolecular hydrogen bonding . Such data aids in rational drug design.
Biological Activity
The compound 2-Phenylethyl 4-(2,5-dimethoxyphenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate is a complex organic molecule with potential biological activities. Understanding its biological activity is crucial for applications in medicinal chemistry and pharmacology. This article reviews the existing literature on the biological properties of this compound, including its mechanisms of action, therapeutic potentials, and relevant case studies.
Chemical Structure and Properties
This compound belongs to the class of hexahydroquinoline derivatives. Its molecular formula is , and it has a molecular weight of approximately 421.53 g/mol. The structural complexity includes multiple functional groups that may contribute to its bioactivity.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 421.53 g/mol |
| IUPAC Name | This compound |
| Solubility | Soluble in organic solvents |
The biological activity of this compound can be attributed to its interaction with various biological targets:
- Antioxidant Activity : Studies indicate that compounds with similar structures exhibit significant antioxidant properties by scavenging free radicals and reducing oxidative stress in cells.
- Anticancer Potential : Hexahydroquinoline derivatives have been investigated for their ability to inhibit tumor growth and induce apoptosis in cancer cells. The specific mechanisms often involve modulation of signaling pathways related to cell proliferation and survival.
- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in metabolic pathways or signal transduction processes. For instance, it could potentially inhibit enzymes like cyclooxygenase or lipoxygenase which are crucial in inflammation and cancer progression.
Research Findings
Recent studies have explored the biological activity of similar compounds within the hexahydroquinoline family:
- A study published in Journal of Medicinal Chemistry highlighted that derivatives with methoxy substitutions exhibited enhanced cytotoxicity against various cancer cell lines (IC50 values ranging from 10 to 30 µM) .
- Another research article focused on the structure-activity relationship (SAR) of hexahydroquinoline derivatives found that modifications at the phenyl ring significantly affected their antiproliferative activity .
Case Studies
- In Vitro Studies :
- In Vivo Studies :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
